

Application Note: Thermal Analysis of Poly(laurolactam) using DSC and TGA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azacyclotridecan-2-one*

Cat. No.: *B7770625*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(laurolactam), also known as Polyamide 12 (PA12), is a semi-crystalline thermoplastic renowned for its exceptional mechanical properties, low moisture absorption, and high dimensional stability. A thorough understanding of its thermal properties is critical for defining its processing window and predicting its performance at elevated temperatures, which is essential in various applications, including in the pharmaceutical and drug development fields for packaging and medical devices. This application note provides a detailed protocol for the thermal analysis of poly(laurolactam) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Properties of Poly(laurolactam)

The thermal characteristics of poly(laurolactam) can exhibit slight variations depending on the specific grade, its thermal history, and the presence of any additives. The data presented below are typical values obtained from DSC and TGA analyses.

Differential Scanning Calorimetry (DSC) Data

Property	Value	Unit
Glass Transition Temperature (Tg)	43	°C
Crystallization Temperature (Tc)	159	°C
Melting Temperature (Tm)	178 - 181	°C
Enthalpy of Melting (ΔH_m)	~50	J/g

Thermogravimetric Analysis (TGA) Data

Property	Value	Unit
Onset Decomposition Temperature (Tonset)	~413	°C
Temperature at 5% Weight Loss (T5%)	~350	°C
Temperature at 10% Weight Loss (T10%)	~400	°C
Temperature at Maximum Decomposition Rate (Tmax)	~450	°C
Residue at 600 °C (in N2)	< 1	%

Experimental Protocols

Reproducible and comparable thermal analysis data are contingent upon detailed and standardized methodologies.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the transition temperatures and enthalpies of poly(laurolactam).

1. Sample Preparation:

- Accurately weigh 5-10 mg of the poly(laurolactam) sample.
- Hermetically seal the sample in an aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

2. Instrument Setup:

- Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
- Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[\[1\]](#)

3. Thermal Program:

- First Heating Scan: Equilibrate the sample at 0°C. Heat the sample from 0°C to 220°C at a constant heating rate of 10°C/min.[\[2\]](#) This scan is used to erase the thermal history of the polymer.
- Cooling Scan: Hold the sample at 220°C for 3 minutes to ensure complete melting. Cool the sample from 220°C to 0°C at a controlled cooling rate of 10°C/min.[\[2\]](#)[\[3\]](#)
- Second Heating Scan: Heat the sample from 0°C to 220°C at a heating rate of 10°C/min.[\[2\]](#) The data from this scan is typically used for analysis.

4. Data Analysis:

- Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.[\[3\]](#)
- Crystallization Temperature (Tc): Determined as the peak maximum of the exothermic crystallization peak observed during the cooling scan.[\[3\]](#)
- Melting Temperature (Tm): Determined as the peak maximum of the endothermic melting peak during the second heating scan.[\[1\]](#)
- Enthalpy of Melting (ΔH_m): Calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to evaluate the thermal stability and decomposition profile of poly(laurolactam).

1. Sample Preparation:

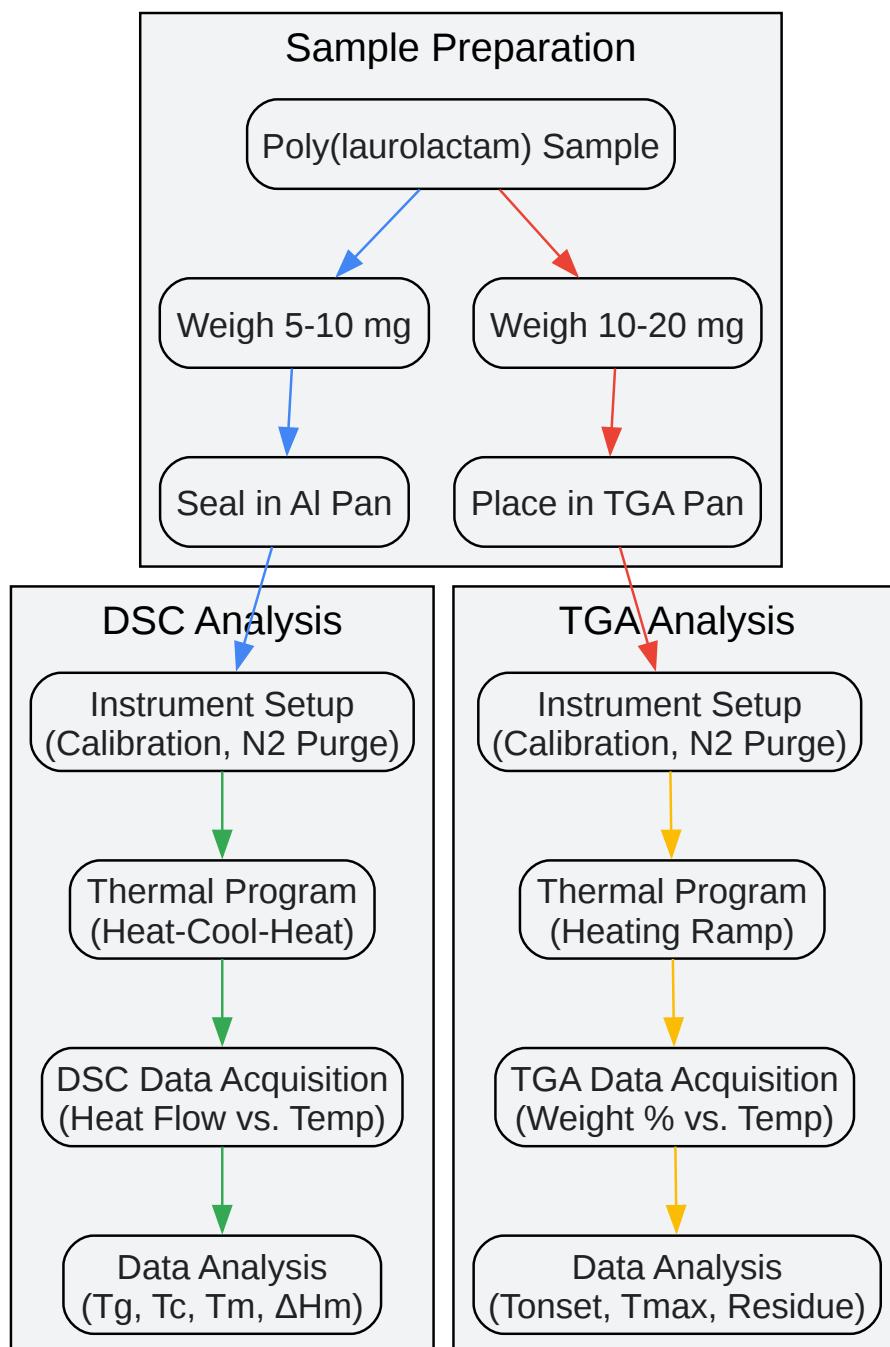
- Accurately weigh 10-20 mg of the poly(laurolactam) sample into a ceramic or platinum TGA pan.

2. Instrument Setup:

- Calibrate the TGA instrument for mass and temperature.
- Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 100 mL/min to provide an inert atmosphere.[\[2\]](#)

3. Thermal Program:

- Equilibrate the sample at 25°C.
- Heat the sample from 25°C to 600°C at a constant heating rate of 20°C/min.[\[2\]](#)


4. Data Analysis:

- Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.[\[4\]](#)
- Temperature of Maximum Mass Loss Rate (Tmax): Determined from the peak of the first derivative of the TGA curve (DTG curve).
- Percentage Weight Loss: The amount of weight lost at different temperature intervals.
- Residue: The percentage of material remaining at the end of the experiment.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal analysis of poly(laurolactam).

Experimental Workflow for Thermal Analysis of Poly(laurolactam)

[Click to download full resolution via product page](#)

Caption: Workflow for DSC and TGA analysis of poly(laurolactam).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. tainstruments.com [tainstruments.com]
- To cite this document: BenchChem. [Application Note: Thermal Analysis of Poly(laurolactam) using DSC and TGA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7770625#dsc-and-tga-analysis-of-poly-laurolactam-thermal-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com